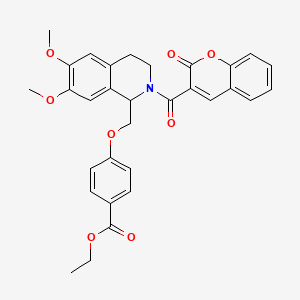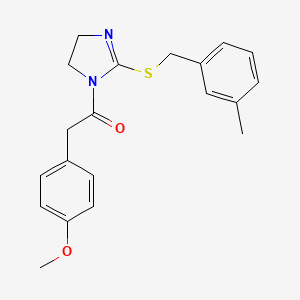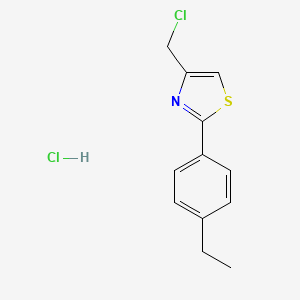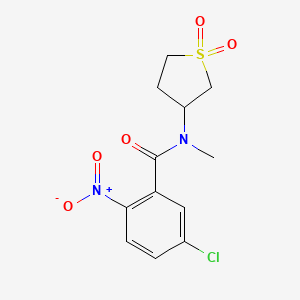
N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)-1-(6-methylpyridazin-3-yl)piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)-1-(6-methylpyridazin-3-yl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C20H23N5OS2 and its molecular weight is 413.56. The purity is usually 95%.
BenchChem offers high-quality N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)-1-(6-methylpyridazin-3-yl)piperidine-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)-1-(6-methylpyridazin-3-yl)piperidine-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemical Synthesis and Molecular Design
The synthesis of complex molecules like N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)-1-(6-methylpyridazin-3-yl)piperidine-4-carboxamide often involves multi-step chemical processes. For instance, the alternative route to synthesize N-(2-chloro-6-methylphenyl)-2-((6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4-yl)amino)thiazole-5-carboxamide showcases the intricate steps required in coupling reactions to achieve complex molecules (Shahinshavali et al., 2021). Such methodologies could be adapted for synthesizing the specified compound, highlighting the challenges and opportunities in the synthesis of novel therapeutics.
Antimicrobial and Antifungal Agents
Compounds with thiazole and pyridine structures, similar to the core structure of the specified compound, have been investigated for their antimicrobial and antifungal properties. The synthesis of thiazolidinone derivatives linked with pyridin-2-yl-piperazine demonstrates this application, showing potential as antimicrobial agents against a range of bacteria and fungi (Patel et al., 2012). This suggests that derivatives of the specified compound could be explored for antimicrobial applications.
Pesticidal Activities
The structural motifs present in N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)-1-(6-methylpyridazin-3-yl)piperidine-4-carboxamide indicate potential for pesticidal activities. Research into similar compounds, such as 4-[5-(2-cyclopropylaminopyrimidin-4-yl)-4-(4-chloro-2-fluoro-phenyl)thiazol-2-yl]-1-methylpiperidine, has shown effectiveness against mosquito larvae and phytopathogenic fungi, suggesting a promising area for the application of such molecules (Choi et al., 2015).
Anticancer and Anti-angiogenic Potential
The exploration of novel piperidine carboxamide derivatives for their anti-angiogenic and DNA cleavage activities highlights another area of interest. Compounds with similar structural features have shown significant efficacy in blocking the formation of blood vessels in vivo, which is crucial for cancer therapy (Kambappa et al., 2017). This points to the potential research applications of the specified compound in developing anticancer strategies by targeting angiogenesis.
properties
IUPAC Name |
1-(6-methylpyridazin-3-yl)-N-[(4-methyl-2-thiophen-2-yl-1,3-thiazol-5-yl)methyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5OS2/c1-13-5-6-18(24-23-13)25-9-7-15(8-10-25)19(26)21-12-17-14(2)22-20(28-17)16-4-3-11-27-16/h3-6,11,15H,7-10,12H2,1-2H3,(H,21,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUPHYFDOGVHFBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)N2CCC(CC2)C(=O)NCC3=C(N=C(S3)C4=CC=CS4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-(6,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)tetrahydrofuran-2-carboxamide](/img/structure/B2609005.png)




![4-fluoro-N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2609014.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(2-(methylthio)-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2609015.png)

![Tert-butyl 4-[[(3-chloropyrazin-2-yl)-methylamino]methyl]piperidine-1-carboxylate](/img/structure/B2609018.png)

![N-[5-[2-(2,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]pentanamide](/img/structure/B2609020.png)

![2-(1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(4-ethylphenyl)acetamide](/img/structure/B2609025.png)
![1-[4-(3-Cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]-3-phenylpropan-1-one](/img/structure/B2609026.png)